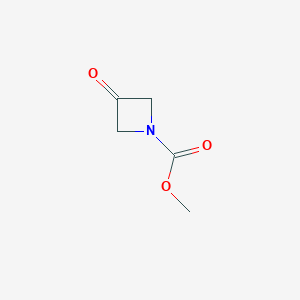

Methyl 3-oxoazetidine-1-carboxylate

Description

Properties

IUPAC Name |

methyl 3-oxoazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-9-5(8)6-2-4(7)3-6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZIBHEPNXKTQDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Commercial Availability & Sourcing Guide: Methyl 3-oxoazetidine-1-carboxylate

[1][2][3][4]

Part 1: Executive Summary & Market Reality

Status: Non-Commodity / Custom Synthesis Required CAS Number (Target): Not widely indexed in commercial catalogs. CAS Number (Primary Surrogate): 398489-26-4 (tert-Butyl 3-oxoazetidine-1-carboxylate / 1-Boc-3-azetidinone).[1]

Technical Insight: Unlike its ubiquitous tert-butyl analog (1-Boc-3-azetidinone), the methyl carbamate variant (Methyl 3-oxoazetidine-1-carboxylate ) is not a standard "off-the-shelf" catalog item.[1] Major suppliers (Sigma-Aldrich, Enamine, Combi-Blocks) do not stock this specific N-protected ketone as a commodity due to the lower demand for the methyl carbamate (Moc) group compared to the acid-labile Boc group.[1]

Strategic Recommendation: Do not waste resources hunting for a direct supplier of the methyl ester.[1] The most time-efficient and cost-effective strategy is In-House Conversion using the widely available Boc-protected precursor.[1] This guide provides the sourcing data for the precursors and a validated conversion protocol.

Part 2: Strategic Sourcing of Precursors

Since the target molecule must be synthesized, procurement should focus on high-purity precursors.[1]

Primary Precursor: 1-Boc-3-azetidinone

This is the industry-standard starting material.[1] It is stable, crystalline, and inexpensive.[1]

| Supplier | Catalog Tier | Purity Spec | Typical Pack Size | Lead Time |

| Enamine | Tier 1 (Bulk) | ≥97% | 10g - 1kg | 1-2 Weeks |

| Combi-Blocks | Tier 1 (Catalog) | ≥98% | 1g - 100g | 2-3 Days |

| Sigma-Aldrich | Tier 2 (Distributor) | ≥95% | 1g - 25g | Immediate |

| WuXi AppTec | Tier 1 (CRO) | Custom | >1kg | 4-6 Weeks |

Alternative Precursor: 3-Azetidinone Hydrochloride

Directly avoids the deprotection step but is often hygroscopic, less stable, and significantly more expensive per gram than the Boc variant.[1]

-

CAS: 17557-84-5[1]

-

Recommendation: Use only if deprotection of the Boc group is contraindicated (rare).

Reagent: Methyl Chloroformate

Part 3: Synthesis & Validation Protocol

Objective: Convert 1-Boc-3-azetidinone to Methyl 3-oxoazetidine-1-carboxylate.

Pathway: Acidic Deprotection

Workflow Visualization

Figure 1: Two-step conversion pathway from commercial Boc-precursor to target Methyl carbamate.

Detailed Protocol

Step 1: Boc-Deprotection[1]

-

Dissolution: Dissolve 1-Boc-3-azetidinone (1.0 equiv) in Dichloromethane (DCM) (5 mL/mmol).

-

Acidification: Cool to 0°C. Add Trifluoroacetic acid (TFA) (10 equiv) dropwise.

-

Note: HCl in Dioxane (4M) is a valid alternative if avoiding TFA traces is critical.[1]

-

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (stain with KMnO₄; Boc compound is UV active/stains, amine salt is polar/baseline).

-

Isolation: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove excess TFA.[1]

-

Result: 3-Azetidinone trifluoroacetate salt (often an oil/gum).[1] Use directly.

-

Step 2: N-Methoxycarbonylation[1]

-

Suspension: Suspend the crude salt in dry DCM (10 mL/mmol) at 0°C.

-

Base Addition: Add Triethylamine (TEA) or DIPEA (3.0 equiv) slowly.[1] Ensure pH > 8.

-

Acylation: Add Methyl Chloroformate (1.2 equiv) dropwise at 0°C. Exothermic reaction.

-

Completion: Warm to RT and stir for 2 hours.

-

Workup:

-

Purification: If necessary, purify via silica gel chromatography (Ethyl Acetate/Hexanes gradient).

Quality Control (Self-Validating System)

To ensure the synthesized material is valid for drug development assays, verify against these parameters:

| Parameter | Expected Signal | Mechanistic Validation |

| ¹H NMR (CDCl₃) | Singlet ~3.7 ppm (3H) | Confirms presence of -OCH₃ (Methyl carbamate).[1] |

| ¹H NMR (CDCl₃) | Singlet ~4.7 ppm (4H) | Confirms Azetidine ring protons (equivalent due to symmetry).[1] |

| ¹H NMR (CDCl₃) | Absence of ~1.45 ppm | Confirms complete removal of Boc group.[1] |

| IR Spectroscopy | ~1820 cm⁻¹ (Ketone) | Confirms the strained 4-membered ketone is intact (critical; prone to hydrate formation).[1] |

| IR Spectroscopy | ~1710 cm⁻¹ (Carbamate) | Confirms N-protection.[1] |

Part 4: Handling & Stability

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Reactivity Warning: The 3-azetidinone ring is highly strained.[1]

References

A Tale of Two Ketones: A Senior Application Scientist's Guide to N-Boc-3-Azetidinone and Methyl 3-Oxoazetidine-1-carboxylate

Introduction: The Azetidine Ring - A Privileged Scaffold in Modern Drug Discovery

To the researchers, chemists, and drug development professionals navigating the complex landscape of medicinal chemistry, the selection of the right building block is a critical decision that dictates the trajectory of a synthetic campaign. Among the myriad of scaffolds available, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" motif. Its inherent ring strain and distinct three-dimensional geometry offer a unique combination of metabolic stability, improved solubility, and novel vector orientations for interacting with biological targets.[1][2]

At the heart of many complex azetidine-containing molecules are versatile intermediates like 3-azetidinones. This guide provides an in-depth technical comparison of two closely related yet synthetically distinct building blocks: N-Boc-3-azetidinone (tert-Butyl 3-oxoazetidine-1-carboxylate) and its methyl analogue, Methyl 3-oxoazetidine-1-carboxylate . The choice between these two reagents is not arbitrary; it is a strategic decision based on the stability, reactivity, and deprotection orthogonality required for a multi-step synthesis. This whitepaper will explore the causality behind these experimental choices, offering field-proven insights to guide your selection.

PART 1: Nomenclature, Structure, and Physicochemical Properties

The fundamental difference between the two compounds lies in the nature of the carbamate protecting group on the azetidine nitrogen. This seemingly small structural change has significant implications for the molecule's physical properties and chemical behavior.

-

N-Boc-3-azetidinone : The nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This is a widely used, commercially available intermediate.[3][4][5]

-

Methyl 3-oxoazetidine-1-carboxylate : The nitrogen is protected by a methoxycarbonyl group.

dot

Caption: General synthetic workflow for N-protected 3-azetidinones.

The key differentiator is the availability and synthesis of the starting alcohols. N-Boc-3-hydroxyazetidine is a readily available commercial product, making the synthesis of N-Boc-3-azetidinone straightforward and scalable. [2][6]Methyl 3-hydroxyazetidine-1-carboxylate is less common but can be synthesized, making its corresponding ketone accessible for specific research needs. [7]

PART 3: Reactivity & Stability - The Strategic Choice of Protecting Group

The core reactivity of the ketone at the C3 position is identical for both molecules. It serves as an electrophilic handle for a variety of crucial C-C and C-N bond-forming reactions, including:

-

Reductive amination to install diverse amine substituents.

-

Wittig and Horner-Wadsworth-Emmons reactions to form exocyclic double bonds, a key step in the synthesis of the drug Baricitinib. [8]* Addition of organometallic reagents (e.g., Grignard reagents) to generate tertiary alcohols. [9] The strategic divergence between these two building blocks lies entirely in the stability and cleavage conditions of their respective N-protecting groups. This is the central pillar of expertise that guides a senior scientist's choice.

The Boc Group: Stability with an Acid-Labile Escape Hatch

The tert-butoxycarbonyl (Boc) group is renowned for its stability under a wide range of conditions, including basic, nucleophilic, and reductive (e.g., catalytic hydrogenation) environments. [10]This robustness allows for extensive chemical modifications at other parts of the molecule without premature loss of the protecting group.

The key advantage of the Boc group is its facile removal under acidic conditions. [10]Strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM), or hydrochloric acid (HCl) in dioxane, efficiently cleave the carbamate to release the free amine, carbon dioxide, and volatile tert-butyl byproducts. [10][11]This "orthogonality" is invaluable in complex syntheses where other protecting groups (like benzyl ethers or esters) that are sensitive to hydrogenation but stable to acid might be present.

The Methyl Carbamate Group: Enhanced Durability

A methyl carbamate is significantly more stable than a Boc group. It is resistant to the standard acidic conditions used for Boc deprotection. This enhanced stability is a strategic advantage when subsequent reaction steps require acidic conditions that would inadvertently cleave a Boc group.

However, this stability comes at the cost of harsher deprotection requirements. Simple acid or base hydrolysis is often sluggish and can lead to side reactions. More specialized, nucleophilic cleavage methods are typically required. Documented methods include:

-

Treatment with 2-mercaptoethanol and a base like potassium phosphate in DMA at elevated temperatures. [6][12]* Reaction with sodium hydrogen telluride (NaHTe) in DMF. [13] The choice is therefore a calculated one: a chemist selects N-Boc-3-azetidinone for general utility and its convenient, mild acid-lability, while opting for Methyl 3-oxoazetidine-1-carboxylate when the synthetic route demands a protecting group that can withstand acidic environments.

dot

Caption: Comparison of deprotection pathways.

PART 4: Applications in Drug Discovery

The utility of N-Boc-3-azetidinone is prominently showcased by its role as a key building block in the synthesis of Baricitinib . [8][14]Baricitinib is a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis and other autoimmune disorders. [1][2]The synthesis involves a Horner-Wadsworth-Emmons reaction on N-Boc-3-azetidinone to install a cyanomethylene group, followed by Boc deprotection and subsequent elaboration. [8] While specific examples for Methyl 3-oxoazetidine-1-carboxylate are less prevalent in blockbuster drugs, its utility lies in synthetic programs where its unique stability profile is enabling. It allows chemists to perform acid-catalyzed reactions elsewhere in a molecule without disturbing the protected azetidine core, providing a different strategic pathway for the construction of novel chemical entities.

PART 5: Field-Proven Experimental Protocols

Trustworthiness in chemical synthesis is built on reproducible, detailed protocols. The following methodologies are representative of standard laboratory practice.

Protocol 1: Synthesis of N-Boc-3-azetidinone via Swern Oxidation

This protocol is adapted from established oxidation procedures. [3] Causality: The Swern oxidation is chosen for its mild, low-temperature conditions, which prevent over-oxidation and are compatible with the N-Boc protecting group. It reliably converts the secondary alcohol to a ketone. [7] Methodology:

-

Activator Formation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (DCM, 0.5 M). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride (1.5 eq.) to the stirred DCM.

-

Add dimethyl sulfoxide (DMSO, 2.2 eq.) dropwise via syringe over 10 minutes. Stir the resulting solution for 15 minutes at -78 °C.

-

Alcohol Addition: Dissolve N-Boc-3-hydroxyazetidine (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes, maintaining the temperature at -78 °C. Stir for 1 hour.

-

Base Quench: Add triethylamine (5.0 eq.) dropwise, and stir the mixture for an additional 30 minutes at -78 °C.

-

Workup: Remove the cooling bath and allow the reaction to warm to room temperature. Quench with water. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-3-azetidinone as a white to off-white solid. [3]

Protocol 2: Deprotection of N-Boc-3-azetidinone

This is a standard procedure for Boc group cleavage. [10] Causality: Trifluoroacetic acid (TFA) is a strong acid that protonates the carbamate, leading to the elimination of gaseous CO₂ and the formation of a stable tert-butyl cation, which is scavenged or evaporates as isobutylene. The reaction is fast, clean, and the byproducts are volatile, simplifying purification. [11] Methodology:

-

Dissolve N-Boc-3-azetidinone (1.0 eq.) in dichloromethane (DCM, 0.2 M).

-

Add trifluoroacetic acid (TFA, 10 eq.) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

The resulting residue, the TFA salt of 3-azetidinone, can often be used directly in the next step or triturated with diethyl ether to afford a solid.

Protocol 3: Deprotection of a Methyl Carbamate (General Procedure)

This protocol is adapted from literature methods for methyl carbamate cleavage. [12] Causality: This method circumvents the high stability of the methyl carbamate towards acid/base hydrolysis. The thiol acts as a potent nucleophile that attacks the methyl group in an Sₙ2 fashion, initiating the collapse of the carbamate to the free amine.

Methodology:

-

To a flask containing the N-methoxycarbonyl azetidine derivative (1.0 eq.), add N,N-dimethylacetamide (DMA, 0.1 M).

-

Add potassium phosphate tribasic (K₃PO₄, 3.0 eq.) and 2-mercaptoethanol (10 eq.).

-

Heat the reaction mixture to 75 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography or crystallization.

Conclusion

While structurally similar, N-Boc-3-azetidinone and Methyl 3-oxoazetidine-1-carboxylate are strategically different tools in the arsenal of a synthetic chemist.

-

Choose N-Boc-3-azetidinone (tert-Butyl 3-oxoazetidine-1-carboxylate) for its commercial availability, scalability, and the convenience of its acid-labile protecting group. It is the default choice for most applications, especially when orthogonal stability to basic or reductive conditions is required. Its proven utility in the synthesis of major pharmaceuticals like Baricitinib underscores its reliability. [8][14]

-

Choose Methyl 3-oxoazetidine-1-carboxylate when your synthetic route necessitates a protecting group that can withstand acidic conditions. Its enhanced stability provides a strategic advantage for complex syntheses requiring acid-catalyzed transformations, though this comes at the expense of more demanding deprotection steps.

Ultimately, the expert choice is dictated by a forward-looking analysis of the entire synthetic route. By understanding the distinct causality behind the reactivity and stability of each protecting group, researchers can design more efficient, robust, and successful pathways to novel therapeutics.

References

-

Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(20), 3736–3740. Available from: [Link]

-

Zhou, X. J., & Huang, Z. Z. (1989). The Deprotection of Methyl Carbamates by Sodium Hydrogen Telluride. Synthetic Communications, 19(7-8), 1347-1350. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Scite.ai. Retrieved February 13, 2026, from [Link]

-

Bose, D. S., & Lakshminarayana, V. (1999). A mild and efficient cleavage of N-Boc protecting group using aluminium chloride. Synthesis, 1999(01), 66-68. Available from: [Link]

-

An, G., et al. (2016). An Efficient Synthesis of Baricitinib. Journal of Chemical Research, 40(4), 205-208. Available from: [Link]

-

Denis, C., et al. (2020). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 85(12), 8209–8213. Available from: [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved February 13, 2026, from [Link]

-

Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). Available from: [Link]

-

Wang, L., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13(1), 133. Available from: [Link]

- Google Patents. (n.d.). Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

-

PubChem. (n.d.). 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester. Retrieved February 13, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unpacking the Chemical Properties and Applications of Tert-Butyl 3-Oxoazetidine-1-Carboxylate. Retrieved February 13, 2026, from [Link]

-

Beilstein Journal of Organic Chemistry. (2021). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. Beilstein Journal of Organic Chemistry, 17, 1349–1359. Available from: [Link]

-

PubChemLite. (n.d.). 3-ethynyl-1-{[(9h-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid. Retrieved February 13, 2026, from [Link]

-

PubChemLite. (n.d.). Methyl 3-hydroxyazetidine-1-carboxylate. Retrieved February 13, 2026, from [Link]

-

PubChemLite. (n.d.). Methyl 3-hydroxyazetidine-3-carboxylate hydrochloride. Retrieved February 13, 2026, from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). tert-Butyl 3-oxoazetidine-1-carboxylate. Retrieved February 13, 2026, from [Link]

- Google Patents. (n.d.). Method for synthesizing 3-hydroxy-azetidinehydrochloride.

-

RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(77), 48886-48919. Available from: [Link]

-

White, M. C., et al. (2018). Late-stage oxidative C(sp3)–H methylation. Nature, 558(7711), 587–591. Available from: [Link]

-

Royal Society of Chemistry. (2024). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. RSC Advances, 14(18), 12607-12611. Available from: [Link]

- Google Patents. (n.d.). Synthetic method of 3-hydroxyazetidine hydrochloride.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1-Boc-3-hydroxyazetidine 97 141699-55-0 [sigmaaldrich.com]

- 3. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 4. 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester | C8H13NO3 | CID 1519404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyl 3-oxoazetidine-1-carboxylate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 7. PubChemLite - Methyl 3-hydroxyazetidine-1-carboxylate (C5H9NO3) [pubchemlite.lcsb.uni.lu]

- 8. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 12. Methyl 3-Hydroxyazetidine-3-carboxylate Hydrochloride [myskinrecipes.com]

- 13. fulir.irb.hr [fulir.irb.hr]

- 14. medchemexpress.com [medchemexpress.com]

The Ascendant Role of Methyl 3-oxoazetidine-1-carboxylate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Motif as a Privileged Scaffold in Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a "privileged scaffold."[1][2][3] Its inherent ring strain, sp³-rich character, and conformational rigidity offer a unique combination of features that can positively impact a drug candidate's metabolic stability, aqueous solubility, and binding affinity to biological targets.[2][3] The strategic incorporation of the azetidine moiety can lead to improved potency and a more desirable ADME (absorption, distribution, metabolism, and excretion) profile. This guide focuses on a particularly valuable, yet underexplored, building block: Methyl 3-oxoazetidine-1-carboxylate . We will delve into its synthesis, reactivity, and burgeoning applications, providing a comprehensive resource for its effective utilization in the design and synthesis of next-generation therapeutics.

Synthesis of Methyl 3-oxoazetidine-1-carboxylate: A Strategic Approach

The synthesis of Methyl 3-oxoazetidine-1-carboxylate is not as widely documented as its tert-butyl (Boc) protected counterpart. However, a robust synthetic strategy can be devised by adapting established methods for the synthesis of N-protected 3-oxoazetidines. The most common and efficient approach involves the oxidation of the corresponding 3-hydroxyazetidine precursor.

A plausible and efficient multi-step synthesis is outlined below, commencing from readily available starting materials.

Caption: Synthetic workflow for Methyl 3-oxoazetidine-1-carboxylate.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 1-Benzylazetidin-3-ol

This intermediate can be prepared from the reaction of benzylamine with epichlorohydrin, followed by intramolecular cyclization. A detailed protocol for a similar synthesis is described in the literature.[1]

Step 2: Synthesis of Methyl 3-hydroxyazetidine-1-carboxylate

-

Debenzylation: To a solution of 1-benzylazetidin-3-ol (1 equivalent) in a suitable solvent such as methanol or ethanol, add a catalytic amount of palladium on carbon (10% w/w).

-

The reaction mixture is stirred under a hydrogen atmosphere (1 atm or higher pressure) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield crude azetidin-3-ol.

-

N-Methoxycarbonylation: The crude azetidin-3-ol is dissolved in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) and cooled to 0 °C.

-

A base, such as triethylamine or diisopropylethylamine (1.2 equivalents), is added, followed by the dropwise addition of methyl chloroformate (1.1 equivalents).

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to afford pure Methyl 3-hydroxyazetidine-1-carboxylate.

Step 3: Oxidation to Methyl 3-oxoazetidine-1-carboxylate

A highly efficient and scalable method for this oxidation is the use of a TEMPO-catalyzed bleach oxidation.[1]

-

Dissolve Methyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in a biphasic solvent system, typically dichloromethane and water.

-

Add a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) (e.g., 0.01-0.05 equivalents) and potassium bromide (catalytic amount).

-

Cool the mixture to 0 °C and add an aqueous solution of sodium hypochlorite (bleach, 1.1-1.5 equivalents) dropwise, maintaining the temperature below 5 °C. The pH of the reaction is typically maintained at around 9 by the addition of a buffer like sodium bicarbonate.

-

Stir the reaction vigorously at 0 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 3-oxoazetidine-1-carboxylate. The product can be further purified by silica gel chromatography if necessary.

Physicochemical Properties

| Property | Methyl 3-oxoazetidine-1-carboxylate (Predicted) | tert-Butyl 3-oxoazetidine-1-carboxylate (Experimental) |

| Molecular Formula | C₅H₇NO₃ | C₈H₁₃NO₃ |

| Molecular Weight | 129.11 g/mol | 171.19 g/mol |

| Appearance | Likely a colorless oil or low-melting solid | White to off-white crystalline powder[4] |

| Boiling Point | Not available | 251.3 ± 33.0 °C (Predicted)[4] |

| Melting Point | Not available | 47-51 °C[5] |

| Solubility | Expected to be soluble in most organic solvents | Soluble in chloroform and dichloromethane[4] |

Reactivity and Chemical Transformations

The reactivity of Methyl 3-oxoazetidine-1-carboxylate is dominated by the electrophilic nature of the carbonyl group at the 3-position and the strain of the four-membered ring. The N-methoxycarbonyl group is a less sterically demanding and more electron-withdrawing protecting group compared to the N-Boc group, which can influence the reactivity of the azetidine ring.

Caption: Key chemical transformations of Methyl 3-oxoazetidine-1-carboxylate.

Key Reactions:

-

Nucleophilic Addition to the Carbonyl: The ketone functionality is susceptible to attack by a wide range of nucleophiles, including Grignard reagents, organolithium reagents, and enolates. This allows for the introduction of a variety of substituents at the 3-position, leading to the formation of tertiary alcohols.[2]

-

Reductive Amination: The carbonyl group can undergo reductive amination with primary and secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride to furnish 3-aminoazetidine derivatives. This is a powerful method for introducing nitrogen-containing substituents.

-

Wittig and Horner-Wadsworth-Emmons Reactions: The ketone can be converted to an exocyclic double bond through reactions with phosphorus ylides. The Horner-Wadsworth-Emmons reaction, in particular, is useful for introducing ester functionalities, creating α,β-unsaturated esters that are valuable Michael acceptors.[6]

-

Formation of Spirocycles: The reactivity of the 3-oxo position makes it an excellent handle for the construction of spirocyclic systems, which are of great interest in medicinal chemistry for exploring three-dimensional chemical space.

The N-methoxycarbonyl group, being less sterically bulky than the N-Boc group, may allow for easier access of nucleophiles to the carbonyl carbon. Furthermore, its greater electron-withdrawing nature could potentially enhance the electrophilicity of the carbonyl group.

Applications in Medicinal Chemistry: A Versatile Building Block

While the direct incorporation of the intact Methyl 3-oxoazetidine-1-carboxylate moiety into final drug molecules is not widely reported, its true value lies in its role as a versatile synthetic intermediate. Its ability to be readily functionalized at the 3-position makes it a powerful tool for generating libraries of diverse azetidine-containing compounds for structure-activity relationship (SAR) studies.

Case Study: Intermediate in the Synthesis of Kinase Inhibitors (e.g., Baricitinib)

A prime example of the utility of the 3-oxoazetidine scaffold is its use in the synthesis of Janus kinase (JAK) inhibitors, such as Baricitinib.[1] Although the literature more frequently cites the use of the N-Boc protected analog, the underlying chemistry is directly applicable to the methyl carbamate.

In a key step in the synthesis of a Baricitinib intermediate, N-protected 3-oxoazetidine undergoes a Horner-Wadsworth-Emmons reaction with a phosphonate reagent to introduce a cyanomethylene group.[1] This is followed by deprotection of the nitrogen and subsequent functionalization.

Caption: Synthetic route to a key intermediate for Baricitinib utilizing the 3-oxoazetidine scaffold.

The use of the methyl carbamate in this context offers potential advantages over the Boc group. The deprotection of a methyl carbamate can often be achieved under conditions that are orthogonal to those used for Boc-group removal (e.g., saponification followed by decarboxylation, or harsh acidic/basic conditions), providing greater flexibility in complex synthetic sequences.

Conclusion and Future Outlook

Methyl 3-oxoazetidine-1-carboxylate represents a valuable and somewhat underutilized building block in the medicinal chemist's toolbox. Its straightforward synthesis from readily available precursors and the versatile reactivity of its 3-oxo functionality provide a powerful platform for the generation of diverse and novel azetidine-containing scaffolds. While its direct incorporation into marketed drugs is yet to be widely seen, its role as a key intermediate in the synthesis of complex molecules, such as kinase inhibitors, highlights its significant potential.

As the demand for novel chemical matter with improved drug-like properties continues to grow, we anticipate that the strategic application of Methyl 3-oxoazetidine-1-carboxylate and its derivatives will become increasingly prevalent in drug discovery programs. Its ability to serve as a rigid scaffold for the precise three-dimensional positioning of pharmacophoric elements makes it an attractive starting point for the design of potent and selective modulators of a wide range of biological targets. Further exploration of its reactivity and the development of new synthetic methodologies involving this versatile building block will undoubtedly open up new avenues for the discovery of innovative therapeutics.

References

[1] A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC - NIH. (2019, October 31). Retrieved from [4] 1-Boc-3-azetidinone | 398489-26-4 - ChemicalBook. Retrieved from [6] Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. Retrieved from [7] Azetidin-3-one | C3H5NO | CID 1516505 - PubChem. Retrieved from [8] Synthesis and Characterization of Novel Oxoazetidine Containing Phenyl Imidazole Carbamates - CORE. Retrieved from [] Fmoc vs Boc: Choosing the Right Amino Acid Derivative. Retrieved from [2] Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications. Retrieved from [10] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24). Retrieved from [11] An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. Retrieved from [5] 1-Boc-3-azetidinone 97 398489-26-4 - Sigma-Aldrich. Retrieved from [12] An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids - Semantic Scholar. Retrieved from [13] WO 2013/065059 A1 - Googleapis.com. (2013, May 10). Retrieved from [14] Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - Beilstein Journals. Retrieved from [15] (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - (19) World Intellectual Property Organization - Googleapis.com. (2001, August 23). Retrieved from [16] Physicochemical properties of azetidinones | Download Scientific Diagram - ResearchGate. Retrieved from [17] Oxoazetidine derivatives, process for the preparation thereof and use thereon in human medicine and in cosmetics - Google Patents. (2011, November 10). Retrieved from [18] Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one - ResearchGate. (2025, August 6). Retrieved from [3] Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5). Retrieved from [19] A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC. Retrieved from [20] Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein-Protein Interaction - PubMed. (2022, July 28). Retrieved from [21] Methyl 1-Boc-azetidine-3-carboxylate 95 610791-05-4 - Sigma-Aldrich. Retrieved from [22] Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a - Uniba. Retrieved from [23] 610791-05-4|Methyl 1-Boc-azetidine-3-carboxylate|BLD Pharm. Retrieved from [24] A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC. (2025, September 5). Retrieved from [25] Studies of Azetidin-2-one as a Reactive Enolate Synthon of β-Alanine for Condensations with Aldehydes and Ketones - PubMed. (2016, November 4). Retrieved from [26] US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives - Google Patents. Retrieved from [27] A Comparative Guide to the Structural Elucidation of (R)-(-)-N-Boc-3-pyrrolidinol Derivatives - Benchchem. Retrieved from [28] Some examples of bioactive molecules containing 1,3-thiazine cores or the sulfonamide moiety. - ResearchGate. Retrieved from [29] Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC. Retrieved from [30] Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC. Retrieved from [31] Azetidine | C3H7N | CID 10422 - PubChem - NIH. Retrieved from [32] Application of a macrocyclization strategy in kinase inhibitor development - ScienceOpen. (2025, January 7). Retrieved from [33] 398489-26-4|tert-Butyl 3-oxoazetidine-1-carboxylate|BLD Pharm. Retrieved from [34] Comparative study of different synthetic routes to 3-substituted azetidines - Benchchem. Retrieved from [35] 4,5-dihydro-1,2-oxazol-3-yl]phenyl]methyl]azetidine-3-carboxylate - PubChem. Retrieved from [36] Discovery of 1-Amino-1 H -imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors - ResearchGate. (2025, September 6). Retrieved from

Sources

- 1. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 5. 1-Boc-3-氮杂环丁酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. Azetidin-3-one | C3H5NO | CID 1516505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. researchgate.net [researchgate.net]

- 17. US8871187B2 - Oxoazetidine derivatives, process for the preparation thereof and use thereon in human medicine and in cosmetics - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Methyl 1-Boc-azetidine-3-carboxylate 95 610791-05-4 [sigmaaldrich.com]

- 22. ricerca.uniba.it [ricerca.uniba.it]

- 23. 610791-05-4|Methyl 1-Boc-azetidine-3-carboxylate|BLD Pharm [bldpharm.com]

- 24. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Studies of Azetidin-2-one as a Reactive Enolate Synthon of β-Alanine for Condensations with Aldehydes and Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives - Google Patents [patents.google.com]

- 27. benchchem.com [benchchem.com]

- 28. researchgate.net [researchgate.net]

- 29. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 32. scienceopen.com [scienceopen.com]

- 33. 398489-26-4|tert-Butyl 3-oxoazetidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 34. pdf.benchchem.com [pdf.benchchem.com]

- 35. Methyl 1-[[4-[5-[4-(chloromethyl)phenyl]-4,5-dihydro-1,2-oxazol-3-yl]phenyl]methyl]azetidine-3-carboxylate | C22H23ClN2O3 | CID 166559075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

Methodological & Application

General procedure for reductive amination of Methyl 3-oxoazetidine-1-carboxylate

Abstract & Introduction

The azetidine ring is a "privileged scaffold" in modern drug discovery, offering a distinct advantage over larger saturated heterocycles (pyrrolidines, piperidines) by lowering lipophilicity (LogP) and altering metabolic susceptibility—a concept often referred to as "Escaping Flatland" in medicinal chemistry.

Methyl 3-oxoazetidine-1-carboxylate (CAS: 39534-02-4) serves as a critical electrophilic building block for introducing the azetidine core. However, the

-

Ring Strain: The ~25 kcal/mol strain energy of the four-membered ring requires mild conditions to prevent ring-opening.

-

Steric Congestion: The carbonyl at the 3-position is essentially neopentyl-like, making imine formation slower than in acyclic ketones.

-

Electronic Deactivation: The carbamate nitrogen reduces the basicity of the ring but also inductively destabilizes the developing positive charge on the iminium intermediate.

This guide details two robust protocols for the reductive amination of this substrate: the Standard STAB Protocol (Abdel-Magid) for primary/unhindered secondary amines, and the Titanium-Mediated Protocol for sterically hindered or weakly nucleophilic amines.

Mechanistic Insight & Pathway Analysis

Success in reductive amination relies on the equilibrium between the ketone and the iminium species.[1] Unlike aldehydes, ketones require acid catalysis to drive the equilibrium toward the iminium ion, which is the actual substrate for reduction.

Reaction Mechanism (Graphviz)

The following diagram illustrates the competitive pathways. The critical success factor is ensuring

Figure 1: Mechanistic pathway highlighting the competition between productive iminium reduction and parasitic ketone reduction.

Experimental Protocols

Method A: Standard STAB Protocol (Abdel-Magid Conditions)

Best for: Primary amines, unhindered secondary amines.

Rationale: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)3) is mild and exhibits high selectivity for iminium ions over ketones. Acetic acid is required to catalyze the formation of the iminium species from the ketone.

Reagents:

-

Methyl 3-oxoazetidine-1-carboxylate (1.0 equiv)

-

Amine (1.1 – 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (AcOH) (1.0 – 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is standard but toxic; DCM is a viable alternative.

Procedure:

-

Preparation: In a dry reaction vial equipped with a stir bar, dissolve Methyl 3-oxoazetidine-1-carboxylate (1.0 equiv) in DCE (0.2 M concentration).

-

Amine Addition: Add the Amine (1.1 equiv).

-

Catalysis: Add Acetic Acid (1.0 equiv). Stir for 10–15 minutes at Room Temperature (RT) to establish the hemiaminal equilibrium.

-

Reduction: Add STAB (1.5 equiv) in a single portion.

-

Observation: Mild effervescence may occur.

-

-

Reaction: Stir at RT under nitrogen/argon for 4–16 hours. Monitor by LCMS or TLC (ninhydrin stain).

-

Quench: Quench by adding saturated aqueous

(approx. equal volume to solvent). Stir vigorously for 15 minutes until gas evolution ceases. -

Workup: Extract with DCM (3x). Combine organics, dry over

, filter, and concentrate.

Method B: Titanium(IV) Isopropoxide Protocol

Best for: Weakly nucleophilic amines (anilines), sterically hindered amines, or acid-sensitive substrates.

Rationale:

Reagents:

-

Methyl 3-oxoazetidine-1-carboxylate (1.0 equiv)

-

Amine (1.0 – 1.2 equiv)

-

Titanium(IV) isopropoxide (

) (1.2 – 1.5 equiv) -

Reducing Agent: Sodium Borohydride (

) (1.5 equiv) or STAB. -

Solvent: Methanol (MeOH) or THF (for reduction step).

Procedure:

-

Complexation (Neat/Concentrated): In a dry vial, mix the Azetidinone (1.0 equiv) and Amine (1.1 equiv).

-

Titanium Addition: Add

(1.25 equiv) neat or in a minimal amount of THF. -

Imine Formation: Cap tightly and stir at RT (or 40-50°C for very hindered amines) for 2–6 hours.

-

Checkpoint: The solution often becomes viscous or changes color (yellow/orange).

-

-

Dilution: Dilute the reaction mixture with dry Methanol (to reach ~0.2 M).

-

Reduction: Cool to 0°C. Add

(1.5 equiv) portion-wise. (Caution: Exothermic, gas evolution). -

Quench (Critical): Add water (approx. 1 mL per mmol Ti). A white precipitate (

) will form.-

Filtration Aid: Dilute with EtOAc. Filter the slurry through a pad of Celite to remove titanium salts.

-

Alternative: Use Rochelle's salt solution (Sat. aq. Potassium Sodium Tartrate) and stir for 1 hour to solubilize titanium before extraction.

-

Critical Process Parameters (CPP) & Troubleshooting

Reducing Agent Selection Matrix

| Parameter | NaBH(OAc)3 (STAB) | NaCNBH3 | NaBH4 |

| Selectivity | High (Imine > Ketone) | High (pH dependent) | Low (Reduces Ketone fast) |

| Toxicity | Low | High (Cyanide risk) | Low |

| Acid Tolerance | Excellent (Stable in AcOH) | Good (pH 3-5) | Poor (Decomposes) |

| Use Case | Standard Method | Legacy/Niche | Ti-Mediated Step 2 |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Equilibrium favors ketone; steric hindrance. | Switch to Method B ( |

| Alcohol Byproduct | Reducing agent is reducing the ketone before imine forms. | Do not add reducing agent immediately. Ensure "Pre-stir" time (15-60 min). Add Molecular Sieves (4Å). |

| Emulsion (Method B) | Titanium salts not fully hydrolyzed/complexed. | Use Rochelle's Salt workup. Stir the biphasic quench mixture for >1 hour. |

| Ring Opening | Harsh acidic conditions or high heat. | Keep Temp < 50°C. Avoid strong mineral acids (HCl) during workup; use mild acids (Citric acid) if pH adjustment is needed. |

Safety & Handling

-

Azetidine Stability: While the carbamate protects the nitrogen, the ring is strained. Avoid heating above 80°C in the presence of strong nucleophiles.

-

STAB Handling: Generates Acetic Acid upon hydrolysis. Irritating to eyes/respiratory tract.

-

Titanium Isopropoxide: Moisture sensitive.[3] Hydrolyzes to release isopropanol and

. -

Stoichiometry: Do not use a large excess of amine if it is expensive; however, if the amine is volatile (e.g., methylamine), use large excess (3-5 equiv) to push equilibrium.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[6]

-

Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[6] Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[6]

-

Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A general alternative to the Borch reaction." Journal of the Chemical Society, Perkin Transactions 1, 1995.

-

PubChem Compound Summary. "tert-Butyl 3-oxoazetidine-1-carboxylate" (Analogous chemistry).

Sources

- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 2. designer-drug.com [designer-drug.com]

- 3. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 4. ias.ac.in [ias.ac.in]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Synthesis of 3-substituted azetidines using Methyl 3-oxoazetidine-1-carboxylate

Application Note: Divergent Synthesis of 3-Substituted Azetidines

Executive Summary

This guide details the synthetic utility of Methyl 3-oxoazetidine-1-carboxylate (CAS: N/A for specific methyl ester, chemically equivalent to the widely cited tert-butyl analog CAS 398489-26-4). As a core scaffold in modern medicinal chemistry, this strained ketone serves as a critical "divergency point" for accessing sp³-rich pharmacophores.

Unlike traditional flat aromatic rings, the azetidine ring offers a high fraction of saturated carbon (Fsp³), improving solubility and metabolic stability while maintaining a rigid vector for substituent orientation. This note provides validated protocols for Reductive Amination , Olefination , and gem-Difluorination , specifically tailored to handle the strain energy of the four-membered ring.

Strategic Significance: The "Escape from Flatland"

In drug discovery, 3-substituted azetidines act as bioisosteres for:

-

Cyclobutanes: Lower lipophilicity due to the nitrogen.

-

Gem-dimethyl groups: Rigid steric block.

-

Prolines: Constrained amine geometry.

The C3-ketone is the electrophilic handle that allows rapid diversification. The methyl carbamate (–COOMe) protecting group is chosen over the bulky Boc group when a smaller steric profile is required during subsequent steps or when acidic deprotection conditions (required for Boc) must be avoided in favor of basic hydrolysis or enzymatic cleavage.

Core Reactivity Workflow

The following diagram illustrates the divergent pathways available from the parent ketone.

Figure 1: Divergent synthetic pathways from the 3-oxoazetidine scaffold.[1]

Protocol 1: Reductive Amination (Synthesis of 3-Aminoazetidines)

This is the most frequent transformation, used to append solubilizing amine tails or linkers.

Mechanism: Direct condensation of the amine with the ketone forms a strained iminium ion, which is reduced in situ.

-

Critical Factor: The azetidine ring is sensitive to ring-opening under harsh acidic conditions. We use Sodium Triacetoxyborohydride (STAB) because it allows the reaction to proceed at mild acidic pH (acetic acid) without reducing the ketone before imine formation.

Reagents & Stoichiometry:

| Component | Equiv. | Role |

| Methyl 3-oxoazetidine-1-carboxylate | 1.0 | Electrophile |

| Amine (Primary or Secondary) | 1.1 - 1.2 | Nucleophile |

| Sodium Triacetoxyborohydride (STAB) | 1.5 | Reducing Agent |

| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst (pH ~5-6) |

| DCE (1,2-Dichloroethane) or DCM | Solvent | Concentration ~0.1 M |

Step-by-Step Methodology:

-

Imine Formation: In a dry flask under N₂, dissolve the ketone (1.0 equiv) and the amine (1.1 equiv) in DCE.

-

Activation: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes. Note: Pre-formation of the imine is crucial to avoid direct reduction of the ketone to the alcohol.

-

Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise.

-

Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LCMS (Look for M+1 of product; disappearance of imine).

-

Quench: Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

-

Workup: Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (typically DCM/MeOH gradients).

Protocol 2: Olefination (Wittig & Horner-Wadsworth-Emmons)

Installing an exocyclic double bond at C3 creates a "Michael acceptor" precursor or a rigid linker.

Scientific Insight: Standard Wittig reagents (phosphonium salts) work well. However, for stabilized ylides (e.g., creating an ester or nitrile at the alkene), the Horner-Wadsworth-Emmons (HWE) reaction using phosphonates is preferred due to higher reactivity and easier byproduct removal (water-soluble phosphate salts).

Workflow Visualization:

Figure 2: HWE Olefination workflow.

Protocol (HWE Variation):

-

Ylide Generation: Suspend NaH (60% dispersion, 1.2 equiv) in dry THF at 0°C. Dropwise add the phosphonate (e.g., Triethyl phosphonoacetate, 1.2 equiv). Stir 30 min until H₂ evolution ceases and the solution becomes clear/yellow.

-

Addition: Add Methyl 3-oxoazetidine-1-carboxylate (1.0 equiv) as a solution in minimal THF.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT.

-

Workup: Quench with sat. NH₄Cl.[2] Extract with EtOAc.

-

Note: If using non-stabilized Wittig reagents (e.g., Ph₃P⁺-CH₃ Br⁻), use KOtBu as the base to ensure complete deprotonation.

Protocol 3: gem-Difluorination

Converting the C=O to a CF₂ group creates a metabolically stable, lipophilic motif that mimics the carbonyl electronically but without hydrogen bond acceptance.

Safety Warning: Traditional DAST (Diethylaminosulfur trifluoride) can be explosive at high temperatures. Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or XtalFluor-E are safer, more thermally stable alternatives recommended for scale-up.

Methodology:

-

Setup: Use a plastic or Teflon-coated vessel (fluorinating agents etch glass, though standard glassware is acceptable for short reactions if dry).

-

Addition: Dissolve Methyl 3-oxoazetidine-1-carboxylate (1.0 equiv) in DCM. Add Deoxo-Fluor (1.5–2.0 equiv) dropwise at 0°C or -78°C.

-

Catalysis: Add a catalytic amount of Ethanol (0.1 equiv) or HF-pyridine complex to initiate the reaction if sluggish.

-

Reaction: Allow to warm to RT. Stir overnight.

-

Quench (CRITICAL): Pour the reaction mixture slowly into saturated aqueous NaHCO₃ at 0°C. Do not add water to the reaction mixture , as the exotherm can be violent.

-

Purification: The product is often volatile. Careful concentration is required.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Ring Opening | Acid too strong or temp too high. | Maintain T < 40°C. Use buffered conditions (AcOH/NaOAc). |

| Low Yield (Reductive Amination) | Ketone reduction to alcohol. | Ensure imine formation is complete (30-60 min) before adding reducing agent. |

| Polymerization | Free amine (deprotected) is unstable. | Keep the N-1 position protected (Carbamate) until the final step. |

| Incomplete Fluorination | Enol ether formation. | Increase equivalents of Deoxo-Fluor; ensure strictly anhydrous conditions. |

References

-

Azetidines in Drug Discovery: Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.[1][3][4] Source: Future Medicinal Chemistry (via PubMed). Link:[Link]

-

Reductive Amination Protocols: Title: A Single-Step Synthesis of Azetidine-3-amines. Source: ChemRxiv (2016). Link:[Link][5]

-

Wittig/HWE on Azetidinones: Title: A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (See Scheme 5 for HWE on 3-oxoazetidine). Source: Chemistry Central Journal (via NCBI). Link:[Link]

-

General Reactivity of 3-Oxoazetidines: Title: Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.[5] Source: Journal of Organic Chemistry (ACS). Link:[Link]

Sources

Application Note: Wittig Olefination Protocols for the Synthesis of Methylene and Substituted Alkylidene Azetidines from Methyl 3-oxoazetidine-1-carboxylate

This technical guide provides researchers, medicinal chemists, and drug development professionals with detailed protocols and expert insights for the Wittig olefination of Methyl 3-oxoazetidine-1-carboxylate. This key transformation enables the synthesis of versatile 3-alkylideneazetidine scaffolds, which are valuable building blocks in modern pharmaceutical development.

Introduction: The Strategic Importance of 3-Alkylideneazetidines

The azetidine ring is a privileged scaffold in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability. Specifically, functionalizing the 3-position of the azetidine core is a critical strategy in drug design. Methyl 3-oxoazetidine-1-carboxylate is a readily accessible intermediate, serving as a gateway to a diverse array of 3-substituted azetidines.

The Wittig reaction, a cornerstone of C=C bond formation, offers a reliable and regioselective method to convert the ketone of Methyl 3-oxoazetidine-1-carboxylate into an exocyclic double bond.[1][2] This application note details protocols for both methylenation (installing a =CH₂) group and for the stereoselective synthesis of α,β-unsaturated esters, leveraging unstabilized and stabilized Wittig reagents, respectively.

The Wittig Reaction: A Mechanistic Framework

The Wittig reaction involves the reaction of a phosphorus ylide (the Wittig reagent) with an aldehyde or ketone.[3][4] The driving force is the formation of a highly stable phosphine oxide byproduct.[5] Understanding the mechanism is crucial for predicting outcomes and troubleshooting experiments.

The reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate, the oxaphosphetane.[5][6] This intermediate then collapses to form the alkene and triphenylphosphine oxide.

Figure 2: Decision logic for selecting the appropriate Wittig reagent.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques are required for reactions involving strong bases like n-butyllithium. Personal protective equipment (lab coat, safety glasses, gloves) must be worn at all times.

Protocol 1: Methylenation with an Unstabilized Ylide

This protocol describes the synthesis of Methyl 3-methyleneazetidine-1-carboxylate using an in situ generated unstabilized ylide. This is a common and highly effective method for installing an exocyclic methylene group. [7][8] Reaction Scheme: Methyl 3-oxoazetidine-1-carboxylate + Ph₃P=CH₂ → Methyl 3-methyleneazetidine-1-carboxylate + Ph₃P=O

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

-

Ylide Generation:

-

Suspend methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.1 eq., typically 2.5 M in hexanes) dropwise via syringe. The solution will turn a characteristic deep yellow or orange color, indicating ylide formation.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

-

Reaction with Ketone:

-

Cool the freshly prepared ylide solution to -78 °C using a dry ice/acetone bath.

-

Dissolve Methyl 3-oxoazetidine-1-carboxylate (1.0 eq.) in a minimal amount of anhydrous THF.

-

Add the ketone solution dropwise to the cold ylide solution.

-

Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

-

-

Reaction Monitoring & Quench:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

-

Workup and Purification:

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure product.

-

| Reagent | MW ( g/mol ) | Molarity | Amount (mmol) | Equivalents | Volume/Mass |

| Methyl 3-oxoazetidine-1-carboxylate | 143.14 | - | 5.0 | 1.0 | 716 mg |

| Methyltriphenylphosphonium bromide | 357.23 | - | 6.0 | 1.2 | 2.14 g |

| n-Butyllithium | 64.06 | 2.5 M | 5.5 | 1.1 | 2.2 mL |

| Anhydrous THF | - | - | - | - | ~50 mL |

Table 1: Reagents for the methylenation of Methyl 3-oxoazetidine-1-carboxylate.

Protocol 2: (E)-Selective Olefination with a Stabilized Ylide

This protocol details the synthesis of Methyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate , an α,β-unsaturated ester. It utilizes a commercially available, air-stable ylide, simplifying the experimental setup. [9][8]The reaction is expected to yield the (E)-isomer with high selectivity. [5][6] Reaction Scheme: Methyl 3-oxoazetidine-1-carboxylate + Ph₃P=CHCO₂Et → Methyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate + Ph₃P=O

Step-by-Step Methodology:

-

Apparatus Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-oxoazetidine-1-carboxylate (1.0 eq.) and (Carbethoxymethylene)triphenylphosphorane (1.1 eq.).

-

Reaction:

-

Add a suitable solvent such as toluene or dichloromethane (DCM).

-

Heat the reaction mixture to reflux (e.g., ~110 °C for toluene, ~40 °C for DCM).

-

Stir the reaction at reflux for 12-24 hours.

-

-

Reaction Monitoring:

-

Monitor the disappearance of the starting material by TLC or LC-MS. Stabilized ylides are less reactive, so longer reaction times may be necessary compared to unstabilized ylides. [8]4. Workup and Purification:

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

The resulting residue can often be purified directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the product from triphenylphosphine oxide and any unreacted ylide.

-

| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass |

| Methyl 3-oxoazetidine-1-carboxylate | 143.14 | 5.0 | 1.0 | 716 mg |

| (Carbethoxymethylene)triphenylphosphorane | 348.38 | 5.5 | 1.1 | 1.92 g |

| Toluene | - | - | - | ~30 mL |

Table 2: Reagents for the stabilized Wittig olefination.

Technical Discussion and Field-Proven Insights

-

Substrate Reactivity: The four-membered azetidine ring is strained, which can influence the reactivity of the C3-ketone. While generally reactive towards nucleophilic attack, steric hindrance from bulky ylides could potentially lower yields. [10]* Byproduct Removal: The removal of triphenylphosphine oxide (Ph₃P=O) is a classic challenge in Wittig reactions. If chromatographic separation is difficult, several alternative methods can be employed:

-

Crystallization: Ph₃P=O is often crystalline and can sometimes be removed by trituration of the crude product with a non-polar solvent like diethyl ether or hexanes.

-

Precipitation: Conversion of Ph₃P=O to a magnesium salt (by treatment with MgBr₂) can precipitate it from solution.

-

-

Alternative Olefination Methods: For stabilized ylides, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative. [11]It uses a phosphonate ester instead of a phosphonium salt. The key advantage is that the byproduct is a water-soluble phosphate ester, which is easily removed during aqueous workup, greatly simplifying purification. A procedure for the HWE reaction on the closely related tert-butyl 3-oxoazetidine-1-carboxylate has been successfully reported and can be adapted. [12]

Conclusion

The Wittig reaction provides a powerful and versatile platform for the functionalization of Methyl 3-oxoazetidine-1-carboxylate. By carefully selecting between unstabilized and stabilized ylides, researchers can selectively synthesize terminal alkenes or (E)-α,β-unsaturated esters, respectively. The detailed protocols and technical insights provided in this guide are designed to enable scientists to successfully implement these transformations, paving the way for the discovery and development of novel azetidine-based therapeutics.

References

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

Scribd. (n.d.). Unstabilized Ylide Reactions in Wittig. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 8). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. Retrieved from [Link]

-

JoVE. (2026, May 22). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. Retrieved from [Link]

-

chemeurope.com. (n.d.). Wittig reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl cis-3-azido-4-oxoazetidine-2-carboxylate. Retrieved from [Link]

-

Zhang, L., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 15694. Available from: [Link]

-

MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

-

Witschard, G., & Griffin, C. E. (1963). The Wittig Reaction with Five- and Six-Membered Cyclic Ketones and Their Benzylidene Derivatives. The Journal of Organic Chemistry, 28(11), 3317-3319. Available from: [Link]

-

University of Calgary. (n.d.). Ch17: Wittig reaction. Retrieved from [Link]

-

Dalal Institute. (n.d.). Wittig Reaction. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unpacking the Chemical Properties and Applications of Tert-Butyl 3-Oxoazetidine-1-Carboxylate. Retrieved from [Link]

-

Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Wittig reactions with β-lactam carbonyl functions. The effect of C-7 substitution on the chemistry of penicillins and clavulanic acid derivatives. Retrieved from [Link]

-

IntechOpen. (2018). Novel and Recent Synthesis and Applications of β-Lactams. In Beta-Lactam. Available from: [Link]

-

ACS Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Retrieved from [Link]

-

CORE. (n.d.). Synthesis and Characterization of Novel Oxoazetidine Containing Phenyl Imidazole Carbamates. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Enantioselective Potassium-Catalyzed Wittig Olefinations. Retrieved from [Link]

-

RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49351-49379. Available from: [Link]

-

PubChem. (n.d.). 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

-

MDPI. (n.d.). Theoretical Study of the Aza˗Wittig Reaction, Me3P=NR (R = Methyl or Phenyl) with Aldehyde Using the DFT and DFT-D Methods (Dispersion Correction). Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]

- 4. mdpi.com [mdpi.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Wittig_reaction [chemeurope.com]

- 9. adichemistry.com [adichemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]

- 12. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strecker Reaction with Methyl 3-oxoazetidine-1-carboxylate

Introduction & Strategic Significance

The azetidine ring system serves as a critical bioisostere for proline and other cyclic amines in modern drug design, offering unique conformational rigidity that can enhance potency and metabolic stability. Specifically, 3-aminoazetidine-3-carboxylic acid (Aqc) derivatives are achiral, conformationally restricted amino acids that act as valuable building blocks for peptide mimetics and glutamate receptor modulators.

This guide details the application of the Strecker reaction to Methyl 3-oxoazetidine-1-carboxylate . Unlike aldehydes, the ketone moiety at the 3-position of the azetidine ring introduces steric and electronic challenges. Standard aqueous Strecker conditions often result in low yields due to the reversibility of imine formation and potential ring hydrolysis. Therefore, this protocol prioritizes a modified non-aqueous Strecker protocol utilizing Trimethylsilyl Cyanide (TMSCN) to ensure high conversion, safety, and operational simplicity.

Key Advantages of this Protocol

-

Safety: Replaces volatile HCN and hygroscopic cyanide salts with TMSCN.

-

Efficiency: One-pot formation of the

-aminonitrile. -

Stability: Preserves the strained azetidine ring and the carbamate protecting group.

Mechanistic Design & Pathway

The transformation proceeds via the formation of a ketimine intermediate, followed by the nucleophilic attack of the cyanide anion. In the presence of TMSCN and an ammonia source (or primary amine), the reaction is driven forward by the formation of a stable silylated intermediate or immediate precipitation of the aminonitrile.

Reaction Scheme

The core transformation involves the reaction of Methyl 3-oxoazetidine-1-carboxylate (1 ) with an amine source (2 ) and a cyanide source to yield the 3-amino-3-cyanoazetidine derivative (3 ).

Figure 1: Mechanistic pathway for the Strecker reaction on the azetidine ketone scaffold.

Experimental Protocol

Method A: Synthesis of Primary -Aminonitrile (Unsubstituted)

This method utilizes ammonia in methanol, which is ideal for generating the primary amino group at the quaternary center.

Reagents:

-

Methyl 3-oxoazetidine-1-carboxylate (1.0 equiv)

-

Ammonia (7 N solution in Methanol) (5.0 equiv)

-

Trimethylsilyl Cyanide (TMSCN) (1.5 equiv)

-

Lewis Acid Catalyst: Scandium Triflate [Sc(OTf)₃] (5 mol%) or Iodine (5 mol%) (Optional, enhances rate)

-

Solvent: Anhydrous Methanol (MeOH)

Step-by-Step Procedure:

-

Preparation (0 min):

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar under Argon or Nitrogen atmosphere.

-

Charge the flask with Methyl 3-oxoazetidine-1-carboxylate (e.g., 1.0 g, 7.75 mmol).

-

Dissolve in anhydrous MeOH (15 mL, ~0.5 M concentration).

-

-

Imine Formation (0 - 30 min):

-

Cool the solution to 0 °C using an ice bath.

-

Add 7 N NH₃ in MeOH (5.5 mL, 38.7 mmol) dropwise.

-

Note: Allow to stir at 0 °C for 15-30 minutes to ensure equilibrium favors the hemiaminal/imine species.

-

-

Cyanide Addition (30 min - 24 h):

-

Add TMSCN (1.45 mL, 11.6 mmol) dropwise via syringe.

-

Caution: TMSCN is toxic and hydrolyzes to HCN in moist air. Handle in a well-ventilated fume hood.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

-

Stir for 12–24 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexanes; Stain: Ninhydrin or KMnO₄).

-

-

Workup & Isolation:

-

Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove MeOH and excess ammonia.

-

Redissolve the residue in Ethyl Acetate (EtOAc) .

-

Wash with Saturated NaHCO₃ (2x) and Brine (1x).

-

Dry the organic phase over anhydrous Na₂SO₄ .[1]

-

Filter and concentrate to yield the crude aminonitrile.

-

-

Purification:

-

The crude product is often pure enough for hydrolysis. If necessary, purify via flash column chromatography (SiO₂, gradient 0-5% MeOH in DCM).

-

Method B: Synthesis of N-Substituted -Aminonitrile

For creating N-benzyl or N-aryl derivatives, a Lewis acid catalyst is strictly required to activate the ketone.

Reagents:

-

Amine (e.g., Benzylamine, Aniline) (1.1 equiv)

-

TMSCN (1.5 equiv)

-

Catalyst: Zinc Iodide (ZnI₂) or Indium Trichloride (InCl₃) (10 mol%)

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Protocol Differences:

-

Mix Ketone, Amine, and Catalyst in DCM first. Stir for 30 mins.

-

Add TMSCN at 0 °C.

-

Reaction times may be shorter (4–12 hours) due to Lewis acid activation.

Quantitative Data & Optimization

The following table summarizes expected outcomes based on reaction parameters.

| Parameter | Condition | Expected Yield | Notes |

| Amine Source | 7N NH₃ in MeOH | 85 - 95% | Cleanest reaction; product may solidify. |

| Amine Source | NH₄Cl / NaCN (Aq) | 40 - 60% | Lower yield due to hydrolysis/solubility issues. |

| Catalyst | None (MeOH solvent) | 70 - 80% | Slower reaction; requires longer time. |

| Catalyst | Sc(OTf)₃ (5 mol%) | 90 - 98% | Fast conversion; recommended for scale-up. |

| Temperature | > 50 °C | < 50% | Decomposition of TMSCN and polymerization. |

Downstream Application: Hydrolysis to Amino Acid[2][3][4]

The

Acidic Hydrolysis Protocol:

-

Dissolve the aminonitrile in 6 M HCl .

-

Heat to reflux (100 °C) for 4–6 hours.

-

Critical Note: This condition will likely hydrolyze the Methyl carbamate (N-protecting group) as well, yielding the free diamino acid dihydrochloride salt.

-

To retain the N-protection, milder hydrolysis (e.g., H₂O₂/K₂CO₃) to the amide followed by enzymatic or mild acidic hydrolysis is suggested, though difficult on quaternary centers.

Safety & Hazard Control

Cyanide Management (TMSCN):

-

Hazard: TMSCN releases HCN upon contact with water or acid.

-

Engineering Control: All operations must be performed in a functioning fume hood.

-

PPE: Double nitrile gloves, lab coat, safety goggles.

-

Quenching: All glassware and needles in contact with TMSCN must be soaked in a 10% Bleach (Sodium Hypochlorite) solution at pH >10 for 24 hours before disposal.

Workflow Visualization

Figure 2: Operational workflow for the synthesis of the aminonitrile intermediate.

References

-

Strecker Reaction Overview

-

TMSCN Reagent Profile & Safety

- Synthesis of Azetidine Amino Acids: Couty, F., & Evano, G. (2006). Synthesis of 3-Functionalized Azetidines. Organic Letters. (Contextual grounding for azetidine reactivity).

-

Catalytic Strecker Protocols

Sources

- 1. US4822895A - 3-aminoazetidine, its salts and intermediates of synthesis - Google Patents [patents.google.com]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. news-medical.net [news-medical.net]

- 8. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Stability of Methyl 3-oxoazetidine-1-carboxylate in basic aqueous solutions

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Methyl 3-oxoazetidine-1-carboxylate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the handling and use of this versatile building block in your research.

Frequently Asked Questions (FAQs)

Q1: What is Methyl 3-oxoazetidine-1-carboxylate and what are its primary applications?

Methyl 3-oxoazetidine-1-carboxylate is a heterocyclic organic compound. It serves as a key intermediate in the synthesis of a variety of pharmaceutical compounds and complex organic molecules. Its strained four-membered ring and reactive ketone group make it a valuable building block for creating diverse molecular architectures, particularly in the development of novel therapeutics. For instance, it is a crucial component in the synthesis of kinase inhibitors and other biologically active molecules.

Q2: What are the recommended storage and handling conditions for this compound?

To ensure the integrity of Methyl 3-oxoazetidine-1-carboxylate, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2][3] Some suppliers recommend storage at 2-8°C under an inert atmosphere.[4] The compound is known to be moisture and air sensitive.[2][4] Therefore, it is crucial to minimize its exposure to the atmosphere. When handling, always use personal protective equipment, including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.[2][3][5]

Q3: I am observing significant degradation of my compound in solution. What could be the cause?

The degradation of Methyl 3-oxoazetidine-1-carboxylate in solution is a common issue, primarily driven by its susceptibility to hydrolysis, especially under basic conditions. The azetidine ring, a type of β-lactam, is inherently strained and prone to ring-opening reactions.[6][7] The presence of water and a basic catalyst (e.g., hydroxide ions) will significantly accelerate this degradation.

Troubleshooting Guide